![molecular formula C11H12Cl2F3N3 B6046138 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B6046138.png)

1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

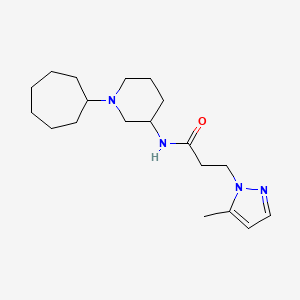

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds . A study describes a one-step procedure for the synthesis of a regioisomeric mixture of target pyrazoles starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry due to its ability to influence the electronic properties of the molecule .Mechanism of Action

Target of Action

The primary target of 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride is the adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a role in various biological functions such as heart rate, sleep, and inflammation.

Mode of Action

This compound interacts with its target, the adenosine receptor, by binding to the receptor and blocking its activity . This interaction results in changes in the cellular response to adenosine, a key modulator of neurotransmission, inflammation, and immune responses.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving adenosine signaling . Adenosine signaling plays a crucial role in many physiological processes, including neurotransmission, vasodilation, and immune response. By blocking the adenosine receptor, this compound can alter these pathways and their downstream effects.

Result of Action

The result of the action of this compound dihydrochloride is the inhibition of the adenosine receptor . This can lead to a decrease in the physiological effects mediated by adenosine, such as vasodilation, inflammation, and neurotransmission.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine in lab experiments include its high potency and selectivity towards various enzymes, which can lead to more specific and effective results. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research on 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine. These include:

1. Further studies on the mechanism of action of this compound and its potential therapeutic applications in various disorders.

2. Development of new analogs and derivatives of this compound with improved potency and selectivity towards specific enzymes.

3. Investigation of the potential toxicity and safety of this compound in vivo.

4. Exploration of the potential applications of this compound in other fields such as agriculture and material science.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been shown to exhibit inhibitory activity against several enzymes, which can have therapeutic benefits in various disorders. Further research is needed to explore the full potential of this compound and its analogs in various fields.

Synthesis Methods

The synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine involves the reaction of 3-(trifluoromethyl)benzylamine with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound has been reported to exhibit inhibitory activity against several enzymes, including monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic benefits.

properties

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3.2ClH/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17;;/h1-5,7H,6,15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJNSCXADQOPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660030 |

Source

|

| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1002033-51-3 |

Source

|

| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)

![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(4-fluorophenyl)-2-piperazinone](/img/structure/B6046091.png)

![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6046095.png)

![dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate](/img/structure/B6046101.png)

![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B6046114.png)

![N-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6046119.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B6046126.png)

![1-(4-fluorobenzyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6046128.png)

![diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6046143.png)